molecular formula C19H25N3O B12854729 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol

Cat. No.: B12854729
M. Wt: 311.4 g/mol
InChI Key: SZIQNAJQOJWDCO-UHFFFAOYSA-N
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Description

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a diphenylamino group, a piperazine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol typically involves the reaction of diphenylamine with 3-chloropropanol in the presence of a base to form the intermediate 1-diphenylamino-3-chloropropanol. This intermediate is then reacted with piperazine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Diphenylamino-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diphenylamino-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to bacterial cell membranes, causing disruption and leakage of cytoplasmic components, leading to cell death. In medicinal applications, it may act as a neurotransmitter reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-3-piperazin-1-yl-propan-2-ol: Known for its triple reuptake inhibition properties.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

    3-(Piperazin-1-yl)propan-2-ol decorated carbazole derivatives: Used as membrane-targeting antibacterial agents

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial use .

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-(N-phenylanilino)-3-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C19H25N3O/c23-19(15-21-13-11-20-12-14-21)16-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2

InChI Key

SZIQNAJQOJWDCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(CN(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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